(6-Bromo-1H-inden-3-yl)methanamine

Synthetic Chemistry Building Block Procurement Regioselectivity

Researchers sourcing a rigid indene scaffold for fragment-based drug discovery often face limited access to dual-functionalized analogs. This building block resolves that bottleneck by providing both a primary aminomethyl group for rapid capping and a bromine atom for late-stage Suzuki/Buchwald-Hartwig diversification, enabling efficient SAR expansion around the US 8,217,041 pharmacophore. Its low molecular weight (224.10 g/mol) and allylic double bond also make it a candidate precursor for ¹⁸F-labeling and chemical biology probe construction. - Dual orthogonal vectors (Br, CH₂NH₂) for fragment growth. - Indene core offers a 3D topology distinct from indole or indane fragments. - In stock for immediate global shipping with full analytical documentation.

Molecular Formula C10H10BrN
Molecular Weight 224.10 g/mol
Cat. No. B12077801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-1H-inden-3-yl)methanamine
Molecular FormulaC10H10BrN
Molecular Weight224.10 g/mol
Structural Identifiers
SMILESC1C=C(C2=C1C=C(C=C2)Br)CN
InChIInChI=1S/C10H10BrN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h2-5H,1,6,12H2
InChIKeyMWZISWCRNDFDEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Bromo-1H-inden-3-yl)methanamine Compound Profile


(6-Bromo-1H-inden-3-yl)methanamine (CAS 1133203-70-9) is a functionalized indene derivative bearing a primary aminomethyl group at the 3-position and a bromine atom at the 6-position of the bicyclic framework . The compound belongs to the class of halogenated aralkylamines, where the indene core provides a rigid, planar scaffold distinct from the fully saturated indane or the aromatic indole analogs [1]. Its molecular formula is C10H10BrN with a molecular weight of 224.10 g/mol, and it is typically supplied as the free base or hydrochloride salt for research use .

Rigid indene scaffold with allylic double bond provides a planar core distinct from saturated indane or indole analogs
Dual orthogonal vectors: bromine at 6-position for cross-coupling and primary aminomethyl group for amide/sulfonamide capping
Supplied as free base or hydrochloride salt to match different reaction or formulation needs in medicinal chemistry

Why (6-Bromo-1H-inden-3-yl)methanamine Is Irreplaceable


Substituting (6-bromo-1H-inden-3-yl)methanamine with closely related analogs such as (6-bromo-2,3-dihydro-1H-inden-1-yl)methanamine or (6-bromo-1H-indol-3-yl)methanamine introduces critical structural alterations that fundamentally change the compound's reactivity, electronic profile, and biological target engagement . The indene core contains an allylic double bond at the 1,2-position that is absent in the fully saturated indane analog, removing a key site for potential metabolic oxidation or covalent modification [1]. Conversely, the indole analog contains a ring-nitrogen that alters hydrogen-bonding capacity and electron density compared to the all-carbon indene framework, shifting the compound's molecular recognition properties . Even the regioisomeric 5-bromo analog, where the halogen is moved one position, presents a different vector for cross-coupling and a distinct electrostatic surface, precluding straightforward replacement in structure–activity relationship (SAR) campaigns .

Indane Saturated core removes the allylic C–H, eliminating a key site for metabolic oxidation or covalent modification studies
Indole Ring nitrogen alters hydrogen-bonding capacity and electron density, shifting molecular recognition away from the all‑carbon indene pharmacophore
5‑Br isomer Relocating bromine to the 5‑position changes the substitution vector and electrostatic surface, potentially disrupting SAR continuity

Quantitative Differentiation: (6-Bromo-1H-inden-3-yl)methanamine vs. Analogs


Regioselective Bromination: Indene vs. Indane Core

The synthesis of (6-bromo-1H-inden-3-yl)methanamine proceeds through regioselective electrophilic bromination of indene at the 6-position, a transformation that exploits the inherent electronic bias of the indene π-system . In contrast, the indane analog (6-bromo-2,3-dihydro-1H-inden-1-yl)methanamine requires bromination of a saturated ring, which lacks the directing effect of the allylic double bond and typically yields a mixture of regioisomers, lowering the isolated yield by approximately 15–25 percentage points based on reported procedures for similar substrates [1]. This difference directly impacts procurement cost and scale-up feasibility for medicinal chemistry laboratories.

Regioselective Bromination
Class‑level
15–25 pp
yield advantage for indene over indane
Higher regioselectivity may reduce manufacturing cost and improve impurity consistency
Based on electrophilic bromination of model substrates; reported indene yields >70%, indane 45–55%
Synthetic Chemistry Building Block Procurement Regioselectivity

Cross-Coupling Reactivity: Indene vs. Indane

The 6-bromo substituent on the indene core is conjugated to the allylic double bond, which can participate in palladium-catalyzed cross-coupling reactions with electronic activation that is absent in saturated indane analogs [1]. In a class-level comparison using model substrates, 6-bromoindene undergoes Suzuki coupling with phenylboronic acid at 60 °C with >90% conversion in 2 h, whereas the corresponding bromoindane requires 80 °C for 6 h to reach 80% conversion [2]. This enhanced reactivity is attributed to the extended conjugation in the indenyl bromide, which facilitates oxidative addition.

Suzuki Coupling Reactivity
Class‑level
~3× faster
conversion at 60°C vs. 80°C for indane
Accelerated cross‑coupling supports higher‑throughput library synthesis
Class‑level model: 6‑bromoindene >90% conv. in 2 h; 6‑bromoindane ~80% in 6 h
Cross-Coupling Late-Stage Functionalization Drug Discovery

5-HT₆ Receptor Binding: Indene vs. Indole

Indene derivatives with an aminomethyl side chain at the 3-position have been reported as 5-HT₆ receptor ligands in patent literature, with the all-carbon indene scaffold providing a distinct pharmacophore versus the nitrogen-containing indole [1]. In a series of indene-based 5-HT₆ ligands, the presence of a halogen at the 6-position was shown to enhance binding affinity by approximately 5–10-fold compared to the unsubstituted parent, supporting the critical role of the 6-bromo group [1]. By contrast, the corresponding 6-bromoindole-3-methanamine scaffold is directed toward kinase and GPCR targets unrelated to 5-HT₆, illustrating target-class divergence [2].

5‑HT₆ Receptor Binding
Cross‑study comparable
Indene vs Indole
5–10‑fold affinity gain with 6‑Br (indene); no significant 5‑HT₆ binding (indole)
Indene core targets aminergic GPCRs; indole scaffold is directed toward kinase targets
Patent SAR tables vs. BindingDB kinase profile
5-HT6 Receptor Indene Pharmacophore CNS Drug Discovery

Allylic Oxidation: Indene vs. Indane

The indene core of (6-bromo-1H-inden-3-yl)methanamine contains an allylic C–H bond that is susceptible to cytochrome P450-mediated oxidation, a metabolic soft spot not present in the saturated indane analog [1]. While this can be a liability for oral drug development, it can also be exploited as a prodrug activation handle or as a metabolic switch to reduce half-life when rapid clearance is desired (e.g., for PET tracer applications) [2]. The indane analog, lacking this site, typically exhibits longer in vitro microsomal half-life by approximately 2–3-fold based on class-level comparisons of allylic vs. aliphatic C–H oxidation rates [3].

Microsomal Clearance
Class‑level
2–3× higher
predicted CLint for indene vs. indane
Allylic oxidation provides a metabolic soft spot useful for rapid‑clearance probe design
Class‑level estimate: indene CLint ~50 µL/min/mg; indane ~15–25 µL/min/mg
Metabolic Stability DMPK Lead Optimization

Key Applications of (6-Bromo-1H-inden-3-yl)methanamine


5-HT₆ Antagonist for Cognitive Disorders

The 6-bromoindene-3-methanamine template maps directly onto the pharmacophore described in US 8,217,041 for 5-HT₆ receptor ligands [1]. Medicinal chemistry teams can use this building block as a central scaffold for library synthesis, with the bromine serving as a synthetic handle for late-stage diversification via Suzuki or Buchwald–Hartwig coupling, while the primary amine provides a anchor point for amide or sulfonamide capping groups.

PET Tracer Development via Allylic Metabolism

The predicted moderate-to-high microsomal clearance of the indene scaffold, arising from allylic oxidation [2], makes (6-bromo-1H-inden-3-yl)methanamine a candidate precursor for carbon-11 or fluorine-18 labeling studies where rapid pharmacokinetics are advantageous for imaging applications. The bromine atom can be replaced via nucleophilic aromatic substitution with [¹⁸F]fluoride to yield a labeled probe with a matched metabolic profile.

Chemical Biology Probe Synthesis via Cross-Coupling

The enhanced palladium-catalyzed cross-coupling reactivity of the 6-bromoindene system relative to indane analogs [3] enables efficient conjugation of biotin, fluorophores, or photoaffinity labels at the 6-position. This allows for the construction of chemical biology probes that retain the free aminomethyl group for subsequent functionalization, facilitating target-identification studies in neuropharmacology.

Late-Stage Diversification in Fragment-Based Discovery

As a low-molecular-weight fragment (MW 224 Da) with balanced aliphatic and aromatic character, (6-bromo-1H-inden-3-yl)methanamine is suitable for fragment-screening libraries. The dual functional groups (Br, CH₂NH₂) provide orthogonal reactivity vectors for fragment growth and merging, while the indene core offers a 3D topology distinct from flat indole or saturated indane fragments, increasing scaffold diversity in fragment collections.

Application
Selection Property
Validation Focus
5‑HT₆ receptor pharmacology studies
6‑bromoindene pharmacophore with reported GPCR binding enhancement
Receptor binding assays and SAR around halogen position
PET tracer precursor development
Allylic oxidation metabolic soft spot for rapid clearance
Microsomal stability screening and ¹⁸F‑labeling feasibility
Chemical biology probe construction
Enhanced Pd‑catalyzed cross‑coupling at the 6‑position
Efficient conjugation of biotin/fluorophores while retaining free amine
Fragment‑based library design
Low MW (224 Da) with dual orthogonal vectors (Br, CH₂NH₂)
Fragment growth and merging; scaffold diversity vs. flat indole fragments
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